2-Cyano-2-ethylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

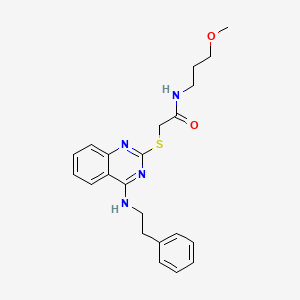

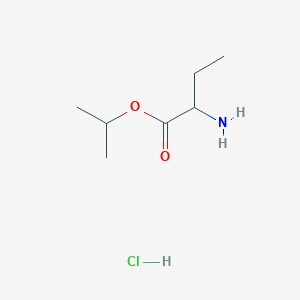

2-Cyano-2-ethylbutanoic acid is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research and development purposes.

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies. For instance, a study focused on the development and validation of an analytical method for quantifying cyanoacetic acid in teriflunomide drug substance using high-performance ion chromatography . Another study reported the design, synthesis, and antifungal activity evaluation of novel 2-cyano-5-oxopentanoic acid derivatives as potential succinate dehydrogenase inhibitors . Furthermore, the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid was achieved by expressing the nitrilase gene of Rhodococcus rhodochrous J1 in Escherichia coli .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its use in the synthesis of other compounds. For example, a study reported the use of cyanoacetic acid in teriflunomide drug substance using a high-performance ion chromatography . Another study discussed the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Applications De Recherche Scientifique

Chiral Separation and Analysis

Chirospecific analysis using perethylated β-cyclodextrin as a chiral stationary phase has enabled the separation of various 2-alkyl-branched alcohols, acids, and esters into their enantiomers. This method facilitates the determination of enantiomeric distribution of substances like 2-methylbutanoates in natural products, exemplified by studies on apples and pineapples, showcasing its utility in understanding flavor composition and natural product analysis (Rettinger et al., 1991).

Synthesis of Complex Molecules

The synthesis of ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid through the reaction of (Z)-4-cyclohexyl-3-methyl-2-cyanobutenoic acid with a Grignard reagent highlights the compound's role in generating molecules with potential psychotropic activity. This reaction emphasizes the compound's significance in medicinal chemistry and drug development processes (Григорян et al., 2011).

Innovative Polymerization Processes

A well-defined homopolymer of 2-(diethylamino)ethyl methacrylate synthesized using (4-cyanopentanoic acid)-4-dithiobenzoate as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization demonstrates the role of cyano-acid derivatives in facilitating novel polymerization techniques. This approach leads to the creation of amphiphilic block copolymer stabilizers in the absence of surfactants, illustrating the compound's utility in materials science and engineering (Manguian et al., 2006).

Aroma Compound Analysis

The identification of key odorants in natural and processed food products, such as the differentiation of 2-methylbutanoic acid and its esters, underscores the importance of 2-alkyl-branched compounds in flavor science. Advanced chromatographic techniques enable the detailed analysis of these compounds, contributing to our understanding of food aroma and quality (Rowan et al., 1996).

Safety and Hazards

The safety data sheet for 2-Cyano-2-ethylbutanoic acid suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, personnel should be evacuated to safe areas .

Mécanisme D'action

Mode of Action

The exact mode of action of 2-Cyano-2-ethylbutanoic acid is currently unknown due to the lack of specific studies on this compound . Cyano groups in general are known to participate in various intermolecular interactions, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Cyano groups can be involved in various biochemical processes, but without specific studies on this compound, it is difficult to determine the exact pathways it affects .

Pharmacokinetics

Some properties have been predicted, such as high gastrointestinal absorption and permeability across the blood-brain barrier .

Propriétés

IUPAC Name |

2-cyano-2-ethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(4-2,5-8)6(9)10/h3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZGCSZDLSBANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4386-07-6 |

Source

|

| Record name | 2-cyano-2-ethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)